molecular formula C22H22N2O4S B3567464 N~1~-(3-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3567464
M. Wt: 410.5 g/mol
InChI Key: OJGGGCSAOJZQGU-UHFFFAOYSA-N
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Description

“N~1~-(3-methoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains several functional groups including a methoxy group (-OCH3), a methyl group (-CH3), a phenylsulfonyl group (-SO2Ph), and an amide group (-CONH2). These functional groups suggest that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactivity and compatibility of the functional groups involved .


Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl groups) in the molecule suggests a fairly rigid and planar structure. The methoxy, methyl, and phenylsulfonyl substituents could potentially influence the electronic properties of the molecule, affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might participate in hydrolysis or condensation reactions. The methoxy and methyl groups could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an amide group could enable hydrogen bonding, influencing its solubility and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its reactivity and mechanism of action in more detail .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-9-6-7-14-21(17)24(29(26,27)20-12-4-3-5-13-20)16-22(25)23-18-10-8-11-19(15-18)28-2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGGGCSAOJZQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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